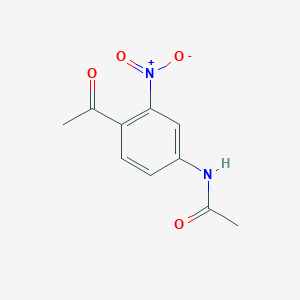

4'-Acetamido-2'-nitroacetophenone

Description

Structural Context and Molecular Framework within Substituted Acetophenones

Substituted acetophenones are a class of organic compounds that feature an acetyl group (–COCH₃) attached to a benzene (B151609) ring. The properties and reactivity of these molecules are heavily influenced by the nature and position of other substituents on the aromatic ring. In the case of 4'-Acetamido-2'-nitroacetophenone, the benzene ring is functionalized with three key groups: the acetyl group, the acetamido group (–NHCOCH₃), and the nitro group (–NO₂).

Research Significance of Aromatic Acetamide (B32628) and Nitro Functionalities

While specific research on this compound is scarce, the individual and combined significance of its functional groups can be inferred from studies on related compounds.

The aromatic acetamide functionality is a common feature in many biologically active molecules and pharmaceutical compounds. The amide bond is a fundamental structural unit in peptides and proteins. In synthetic molecules, the acetamido group can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. It can also influence the solubility and metabolic stability of a compound.

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring. Aromatic nitro compounds are important intermediates in the synthesis of a wide range of materials, including dyes, explosives, and pharmaceuticals. chemicalbook.com The nitro group can be reduced to an amino group, providing a versatile handle for further functionalization. This transformation is a key step in the synthesis of many complex molecules. For instance, the reduction of a nitro group to an amine is a critical step in the industrial synthesis of various pharmaceuticals.

The combination of an acetamide and a nitro group on an acetophenone (B1666503) core, as seen in its isomer 4-acetamido-3-nitroacetophenone, has been explored in the context of regioselective nitration reactions. chemicalbook.com Such studies are vital for developing synthetic methodologies to create specifically substituted aromatic compounds.

Structure

3D Structure

Properties

CAS No. |

916792-27-3 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-(4-acetyl-3-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H10N2O4/c1-6(13)9-4-3-8(11-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |

InChI Key |

XUZDJCOHEASLAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Acetamido 2 Nitroacetophenone

Nitro Group Reactivity and Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The selective reduction of the nitro group in the presence of other reducible functional groups, such as a ketone, is a common challenge in organic synthesis. For a related compound, 4-nitroacetophenone, various methods have been developed to achieve this chemoselectivity. These methods often involve catalytic hydrogenation or the use of specific reducing agents.

For instance, the catalytic hydrogenation of 4-nitroacetophenone has been optimized for the selective reduction to 4-aminoacetophenone with high yields. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity. Ru/TiO2 has been shown to be an excellent catalyst for the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone at room temperature and atmospheric hydrogen pressure, achieving up to 99.9% selectivity. researchgate.net The strong interaction between the nitro group and the support surface is believed to contribute to this high selectivity. researchgate.net

Other reducing systems have also been explored. The use of tin and hydrochloric acid is a classic method for reducing aromatic nitro groups without affecting a carbonyl group. scispace.comchemistry-online.com Similarly, catalytic transfer hydrogenation using reagents like ammonium (B1175870) chloride/zinc or hydrazine (B178648) with a Pd/C catalyst can also selectively reduce the nitro group. scispace.com

Table 1: Conditions for Selective Reduction of the Nitro Group in 4-Nitroacetophenone

| Reagent/Catalyst | Solvent | Temperature | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| H₂ | - | 55-115 °C | 4-Aminoacetophenone | 99.9% | researchgate.net |

| Sn/HCl | Water | Reflux | 4-Aminoacetophenone | - | chemistry-online.com |

| 10% Pd/C, Hydrazine | - | - | 4-Aminoacetophenone | 55.3% | scispace.com |

| Zn/NH₄Cl | Water | Room Temp | 4-Aminoacetophenone | 25% | scispace.com |

In the context of 4'-Acetamido-2'-nitroacetophenone, the presence of the acetamido group might influence the electronic environment of the nitro group, but similar selective reduction strategies are expected to be applicable.

The photochemistry of nitroaromatic compounds is complex and can involve various reaction pathways. For nitrophenols like 4-nitrocatechol (B145892) (4NC), photoexcitation can lead to the formation of a triplet excited state. uci.edu This excited state can then react with neighboring molecules, for example, through hydrogen abstraction. uci.edu The surrounding environment, such as the viscosity of the matrix, can affect the photolysis rate. uci.edu

In both aqueous and 2-propanol solutions, photoexcited 4NC has been shown to undergo rapid proton transfer in the excited state on a picosecond timescale. uci.edu This suggests that for some nitrophenols, triplet states may not be significantly populated, and they may act as strong photoacids instead. uci.edu

Acetamide (B32628) Group Reactivity

The acetamide group is generally stable but can undergo transformations under specific conditions.

The hydrolysis of an amide bond to yield a carboxylic acid and an amine is a fundamental reaction, though it typically requires harsh conditions such as strong acid or base and high temperatures. nih.gov The non-enzymatic hydrolysis of peptide bonds at neutral pH and ambient temperature is extremely slow. nih.gov

Metal oxides, such as CeO₂, have been investigated as catalysts for amide hydrolysis. nih.gov Density functional theory (DFT) calculations have shown that ceria surfaces can facilitate the formation of a tetrahedral intermediate, followed by C-N bond scission. nih.gov Studies using various solid oxides like Nb₂O₅, ZrO₂, and CeO₂ have demonstrated significant conversion of acetamide to acetic acid in boiling solvents. nih.gov For this compound, hydrolysis of the acetamide group would lead to the formation of 4-amino-2-nitroacetophenone.

N-alkylation of secondary amides to form tertiary amides is an important synthetic transformation. derpharmachemica.com This reaction is often carried out in the presence of a base to deprotonate the amide nitrogen, forming an amide anion which then acts as a nucleophile. derpharmachemica.com However, O-alkylation can be a competing side reaction. derpharmachemica.com Microwave-assisted synthesis and the use of phase-transfer catalysts have been employed to improve the efficiency and selectivity of N-alkylation. derpharmachemica.com

N-acylation of the amine resulting from the reduction of the nitro group is a common reaction to form amides. researchgate.net A wide variety of acylating agents and conditions are available for this transformation. researchgate.net In the case of this compound, if the nitro group were reduced to an amine, subsequent N-acylation would be a straightforward process.

Ketone Carbonyl Group Reactivity

The ketone carbonyl group in this compound is susceptible to nucleophilic attack. The reactivity of the ketone is influenced by the strong electron-withdrawing effect of the ortho-nitro group, which makes the carbonyl carbon more electrophilic.

In the context of the related 4-nitroacetophenone, the ketone can be reduced to a secondary alcohol using mild hydride transfer agents like sodium borohydride (B1222165) (NaBH₄). chemistry-online.com This reduction can be performed chemoselectively in the presence of the nitro group. chemistry-online.com The procedure typically involves dissolving the nitroacetophenone in a solvent like ethanol (B145695) and adding NaBH₄ in portions. chemistry-online.com

Table 2: Chemoselective Reduction of Carbonyl Group in 4-Nitroacetophenone

| Reagent | Solvent | Product | Reference |

|---|---|---|---|

| NaBH₄ | Ethanol | 1-(4-Nitrophenyl)ethanol (B1297073) | chemistry-online.com |

Other reactions typical of ketones, such as the formation of hydrazones, oximes, and Wittig reactions, would also be expected to occur at the carbonyl group of this compound. The specific conditions for these reactions would need to be optimized considering the influence of the other functional groups present in the molecule.

Nucleophilic Addition and Condensation Reactions

The ketone functional group in this compound is a prime site for nucleophilic addition. This reaction typically involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. nih.gov However, more synthetically valuable are the condensation reactions, which follow the initial nucleophilic addition with a dehydration step to form a new carbon-carbon double bond.

Claisen-Schmidt and Knoevenagel Condensations:

The this compound molecule is a suitable substrate for crossed aldol (B89426) condensations, particularly the Claisen-Schmidt condensation, where it reacts with an aromatic aldehyde that lacks α-hydrogens. taylorandfrancis.comwikipedia.org In this base-catalyzed reaction, the enolate of the acetophenone (B1666503) attacks the aldehyde carbonyl. The resulting β-hydroxy ketone readily dehydrates to yield a chalcone, specifically a 2'-nitro-4'-acetamidochalcone derivative. The presence of the electron-withdrawing nitro group increases the acidity of the α-hydrogens, facilitating enolate formation under mild basic conditions. jocpr.com

Similarly, in the Knoevenagel condensation, this compound can react with compounds possessing active methylene (B1212753) groups (e.g., malonic acid, ethyl acetoacetate, or malononitrile) in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition followed by dehydration to produce an α,β-unsaturated product. sigmaaldrich.comthermofisher.com The Doebner modification of this reaction utilizes pyridine (B92270) as a catalyst and often results in decarboxylation if a carboxylic acid group is present on the active methylene compound. wikipedia.orgorganic-chemistry.org

These condensation reactions are pivotal as they furnish highly functionalized intermediates, which are precursors for the synthesis of various heterocyclic systems.

Table 1: Representative Condensation Reactions of Substituted Acetophenones

| Reaction Type | Ketone Reactant | Aldehyde/Active Methylene Reactant | Catalyst | Product Type |

|---|---|---|---|---|

| Claisen-Schmidt | Substituted Acetophenone | Benzaldehyde | NaOH or KOH | Chalcone |

| Knoevenagel | Substituted Acetophenone | Diethyl Malonate | Piperidine/Ethanol | α,β-unsaturated dicarbonyl |

Alpha-Carbon Reactivity and Enolization Pathways

The methyl group adjacent to the carbonyl in this compound contains α-hydrogens that exhibit significant acidity. pressbooks.pub This enhanced acidity is a direct consequence of the adjacent carbonyl group, which allows the negative charge of the conjugate base—the enolate—to be delocalized onto the electronegative oxygen atom through resonance. masterorganicchemistry.comlibretexts.org

The acidity of these α-hydrogens is further amplified by the strong inductive and resonance electron-withdrawing effects of the ortho-nitro group. nih.gov Generally, the pKa of α-hydrogens in ketones is around 19-21, but the presence of additional electron-withdrawing groups can lower this value considerably, making enolate formation more favorable. libretexts.orgyoutube.com For instance, β-dicarbonyl compounds have pKa values around 9. youtube.com The enolate ion is a powerful nucleophile and is the key intermediate in reactions such as alkylation, halogenation, and the aforementioned condensation reactions. masterorganicchemistry.com

The enolization can be catalyzed by either acid or base:

Base-Catalyzed Enolization: A base removes an α-hydrogen to directly form the enolate anion. This is the common pathway for reactions like the Claisen-Schmidt condensation. pressbooks.pub

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid, making the α-hydrogens more susceptible to removal by a weak base (like the solvent) to form the neutral enol tautomer. pressbooks.pub

For this compound, base-catalyzed enolate formation is particularly efficient due to the electronic effects of the nitro group. The resulting enolate can then react with various electrophiles at the α-carbon.

Table 2: Approximate pKa Values of α-Hydrogens in Various Carbonyl Compounds

| Compound Type | Example | Approximate pKa |

|---|---|---|

| Alkane | Ethane | >50 |

| Ester | Ethyl Acetate | ~25 |

| Ketone | Acetone | ~20 |

| Aldehyde | Acetaldehyde | ~17 |

Data compiled from various organic chemistry resources. youtube.comyoutube.com

Cyclization and Rearrangement Reactions Involving the Compound

The strategic placement of the nitro and acetyl groups in this compound makes it an excellent precursor for intramolecular reactions, leading to the formation of complex heterocyclic structures.

Intramolecular Cyclization to Heterocyclic Systems

A significant reaction pathway for this compound involves reductive cyclization. The ortho-nitroacetyl functionality is a classic precursor for the synthesis of nitrogen-containing heterocycles like quinolones and indoles.

Synthesis of Quinolones: Chalcones derived from the Claisen-Schmidt condensation of this compound can undergo reductive cyclization to form 4-quinolones. mdpi.com This transformation is typically achieved using reducing agents that can selectively reduce the nitro group in the presence of the enone system. The process involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone, followed by tautomerization and aromatization to yield the stable quinolone ring system. mdpi.com Modern methods have employed carbon monoxide surrogates like formic acid with palladium catalysts to facilitate this cyclization. mdpi.com The resulting products would be 6-acetamido-2-aryl-4-quinolones, which are scaffolds of significant interest in medicinal chemistry. nih.govmdpi.com

Synthesis of Indoles: Alternatively, the nitro group can be reduced to an amine, and under different conditions, cyclization can lead to indole (B1671886) derivatives. organic-chemistry.orgnih.gov For example, the Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with a ketone, ijnrd.org but direct cyclizations of ortho-substituted nitroaromatics are also known. The reduction of the nitro group of this compound would yield 4'-Acetamido-2'-aminoacetophenone. This intermediate can then undergo intramolecular condensation between the newly formed amino group and the acetyl group to form a 5-acetamido-substituted indole derivative. researchgate.net

Studies of Rearrangement Mechanisms

While specific rearrangement studies on this compound are not widely documented, the structural motifs present suggest potential for such reactions under specific conditions. Rearrangement reactions often involve the migration of an atom or group from one position to another within the molecule, typically proceeding through cationic or nitrene intermediates. curlyarrows.com

For instance, under strongly acidic conditions, aromatic nitro compounds have been observed to undergo rearrangement. rsc.org While this is more common for nitrophenols, it is conceivable that protonation of the ketone or acetamido groups could trigger electronic shifts leading to migration of the nitro group, although this would likely require harsh conditions and compete with other reactions.

A more plausible scenario involves rearrangements of intermediates formed during other transformations. For example, during the synthesis of heterocyclic systems, acid-catalyzed cyclization steps might involve carbocationic intermediates that could potentially rearrange to form more stable structures before the final product is formed. Another possibility is the Nef reaction, where the salt of a nitro compound is hydrolyzed by acid to a ketone or aldehyde. wikipedia.org While the starting material is already a ketone, intermediates along related pathways could potentially undergo skeletal rearrangements.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Isomer Differentiation and Structure Elucidation

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for confirming the constitution of 4'-Acetamido-2'-nitroacetophenone. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would provide a detailed map of the molecule's structure.

In a hypothetical ¹H NMR spectrum, the aromatic protons would be expected to appear as a complex multiplet system due to their coupling with each other. The specific substitution pattern would lead to distinct splitting patterns that, when analyzed, could confirm the relative positions of the substituents. The methyl protons of the acetyl and acetamido groups would likely appear as sharp singlets in the aliphatic region of the spectrum. The N-H proton of the acetamido group would also be present, its chemical shift potentially influenced by solvent and concentration.

Similarly, a ¹³C NMR spectrum would show a unique set of signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and amide functionalities would be expected at the downfield end of the spectrum. The aromatic carbons would have their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating acetamido group, leading to a predictable, albeit complex, pattern.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 7.5 - 8.5 | m | - |

| NH (Amide) | 8.0 - 9.5 | s (broad) | - |

| CH₃ (Ketone) | 2.5 - 2.7 | s | - |

| CH₃ (Amide) | 2.1 - 2.3 | s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ketone) | 195 - 205 |

| C=O (Amide) | 168 - 172 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-NH | 140 - 150 |

| Aromatic CH | 115 - 135 |

| Aromatic C-C=O | 130 - 140 |

| CH₃ (Ketone) | 25 - 30 |

| CH₃ (Amide) | 23 - 28 |

Mass Spectrometry for Elucidating Fragmentation Mechanisms

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve characteristic losses of functional groups. For instance, the loss of a methyl group from the acetyl function (M-15), the loss of the nitro group (M-46), and the cleavage of the amide bond could all be anticipated. The study of these fragmentation pathways provides valuable corroborating evidence for the proposed structure.

Anticipated Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Identity |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of CH₃ |

| [M-42]+ | Loss of ketene (B1206846) (CH₂=C=O) |

| [M-46]+ | Loss of NO₂ |

| [M-59]+ | Loss of acetamido radical |

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

The resulting crystal structure would reveal key parameters such as bond lengths, bond angles, and torsion angles. For this particular molecule, the dihedral angle between the plane of the aromatic ring and the nitro group, as well as the conformation of the acetamido group, would be of significant interest. Furthermore, the analysis of the crystal packing would shed light on the intermolecular interactions, such as hydrogen bonding involving the amide N-H and the oxygen atoms of the nitro and carbonyl groups, which govern the solid-state architecture.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Modeling

No published data is available regarding the electronic structure or reactivity modeling for 4'-Acetamido-2'-nitroacetophenone. This would typically involve Density Functional Theory (DFT) calculations to determine properties such as:

Reaction Mechanism Prediction and Energy Landscape Profiling

There are no documented studies on reaction mechanism predictions or energy landscape profiling for this specific molecule. Such research would involve computational modeling to:

Spectroscopic Property Simulations

No computational simulations of the spectroscopic properties (such as IR, Raman, NMR, or UV-Vis spectra) for this compound have been reported in the literature. These simulations are typically performed to complement experimental data and aid in spectral assignments.

Applications and Utility in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The structural features of 4'-Acetamido-2'-nitroacetophenone make it a valuable intermediate for the construction of complex molecular architectures, particularly heterocyclic compounds. The presence of the nitro group ortho to the acetyl group and para to the acetamido group allows for a range of regioselective reactions.

One of the primary applications of this compound is in the synthesis of quinazolinone derivatives. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through a multi-step reaction sequence starting from this compound. A key transformation involves the reduction of the nitro group to an amine, which can then undergo cyclization reactions. For instance, the reduction of the nitro group, followed by reaction with an appropriate reagent, can lead to the formation of the quinazolinone core. This scaffold is a common feature in many biologically active compounds.

Furthermore, the acetamido and acetyl groups can be chemically modified to introduce additional complexity and functionality into the target molecules. The acetyl group can participate in condensation reactions, while the acetamido group can be hydrolyzed to the corresponding amine, providing another point for chemical diversification.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The utility of this compound extends to its role as a precursor for molecules with potential biological and pharmaceutical applications. The quinazolinone derivatives synthesized from this compound are of particular interest due to their known association with a wide range of pharmacological activities, including anticancer properties.

The general synthetic route to these bioactive molecules involves the initial transformation of this compound into a more reactive intermediate. A common strategy is the reduction of the nitro group to form an ortho-amino acetophenone (B1666503) derivative. This intermediate is then poised for cyclization with various electrophiles to construct the desired heterocyclic system. The substituents on the final molecule can be readily varied by choosing different reaction partners, allowing for the creation of a library of compounds for biological screening.

While specific examples directly starting from this compound are not extensively documented in readily available literature, the synthetic strategies established for related ortho-nitroacetophenone derivatives provide a clear blueprint for its potential application in this area. The resulting scaffolds are central to the development of new therapeutic agents.

Integration into Functional Material Development and Probe Chemistry

The unique electronic and structural properties of molecules derived from this compound make them attractive candidates for the development of functional materials and chemical probes. The presence of both electron-donating (acetamido) and electron-withdrawing (nitro and acetyl) groups can give rise to interesting photophysical properties, such as fluorescence.

This compound can serve as a foundational element in the design of fluorescent chemosensors. By incorporating a recognition moiety for a specific analyte (e.g., a metal ion or an anion) into the molecular structure derived from this compound, a sensor can be created that signals the presence of the analyte through a change in its fluorescence emission. The synthesis of such probes would typically involve modification of the acetyl and amino groups to introduce the necessary binding sites and to fine-tune the photophysical properties.

In the realm of functional materials, derivatives of this compound could be explored for applications in areas such as organic light-emitting diodes (OLEDs) or as components of photochromic materials. The inherent charge-transfer characteristics of the molecule could be harnessed to create materials with specific electronic or optical responses. For instance, polymerization or incorporation into a polymer matrix could lead to new functional polymers with tailored properties.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Transformations

There is a significant lack of published research detailing novel catalytic transformations specifically involving 4'-Acetamido-2'-nitroacetophenone. While the catalytic reduction of similar nitroaromatic compounds is a well-documented field, with studies on catalysts like ruthenium supported on titanium dioxide for the selective reduction of 4-nitroacetophenone, specific applications or methodologies tailored to this compound are not found in the current body of scientific literature. rsc.orgresearchgate.netnih.gov The unique substitution pattern of the acetamido and nitro groups on the acetophenone (B1666503) core of this specific isomer likely influences its reactivity, but dedicated studies exploring these catalytic nuances are absent.

Investigation of Unexplored Reactivity Patterns

The reactivity of this compound remains a largely unexplored area. General principles of organic chemistry would suggest potential reactivity at the nitro group (e.g., reduction to an amine), the acetyl group, and the aromatic ring. However, without specific experimental data, any discussion of its reactivity patterns would be purely speculative. The synthesis of related compounds, such as 4-nitroacetophenone thiosemicarbazone, has been documented, but this does not provide direct insight into the specific reactivity of the 4'-acetamido-2'-nitro isomer. researchgate.net

Development of Advanced Analytical Techniques for Derivatives

Consistent with the lack of research on its synthesis and reactivity, there is no available information on the development of advanced analytical techniques for the derivatives of this compound. While standard analytical methods such as mass spectrometry and infrared spectroscopy are available for characterizing nitroacetophenone isomers and their derivatives, research into new or specialized analytical methodologies for this particular compound and its potential derivatives has not been reported. nih.gov

Q & A

Q. What are the common synthetic routes for 4'-Acetamido-2'-nitroacetophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitroacetophenone derivatives typically involves Friedel-Crafts acylation or nitration of precursor acetophenones. For example, 4′-nitroacetophenone derivatives have been synthesized via catalytic hydrodeoxygenation using Fe25Ru75@SILP under hydrogen pressure (50 bar) at 120°C . For this compound, a plausible route involves sequential acetylation and nitration of a phenylacetamide precursor. Optimization should include temperature control (e.g., 0–5°C for nitration to avoid side reactions) and solvent selection (e.g., acetic acid for nitration efficiency). Purity can be enhanced via recrystallization in ethanol or chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with literature data for nitro and acetamido groups (e.g., nitroaryl protons at δ 8.2–8.5 ppm; acetamido carbonyl at ~168 ppm in 13C NMR) .

- IR Spectroscopy : Confirm the presence of C=O (acetamido, ~1650 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀N₄O₄ at m/z 250.07) .

Q. What are the key storage and handling precautions for this compound?

- Methodological Answer : Store at 4–8°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation. Use PPE (gloves, goggles) to avoid skin/eye irritation, as nitroaryl compounds often exhibit irritant properties . For disposal, incinerate in a certified facility with scrubbers to neutralize NOx byproducts .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective functionalization of this compound?

- Methodological Answer : For selective reduction of the nitro group, employ hydrogenation catalysts like Pd/C or Raney Ni under controlled H₂ pressure (1–3 bar). To avoid over-reduction of the acetamido group, use acidic conditions (e.g., HCl in ethanol) . For regioselective bromination, leverage Lewis acids (FeBr₃) in dichloromethane at 0°C, monitoring via TLC to isolate mono-substituted products .

Q. What strategies address discrepancies in reported biological activities of nitroacetophenone derivatives?

- Methodological Answer : If conflicting data arise (e.g., antioxidant efficacy varying across studies), consider:

- Model organism variability : Replicate assays in standardized models (e.g., C. elegans lifespan assays at 35°C, as in ).

- Dose-response curves : Test concentrations from 0.1–100 µg/mL to identify optimal activity windows .

- Pathway-specific knockdowns : Use RNAi or mutant strains (e.g., daf-16 mutants) to validate mechanisms like insulin signaling .

Q. What in silico methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center).

- MD Simulations : Assess solubility by simulating interactions with solvents (e.g., water vs. DMSO) using OPLS-AA force fields .

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose feasible synthetic routes using template-based relevance scoring .

Data Contradiction Analysis

Q. How to resolve inconsistencies in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques:

Q. Why might thermal stability data vary across studies, and how to standardize measurements?

- Methodological Answer : Variability often stems from heating rates or atmosphere (N₂ vs. air). Use TGA with controlled parameters:

- Heating rate: 10°C/min under N₂.

- Sample mass: 5–10 mg to avoid self-heating artifacts.

- Reference standards (e.g., benzoic acid) to calibrate instruments .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Antioxidant agents : Derivatize via O-alkylation to enhance bioavailability, as seen in 2-bromo-4'-nitroacetophenone, which extended C. elegans lifespan via insulin pathway modulation .

- Anticancer scaffolds : Introduce sulfonamide or thioamide groups at the acetamido position, followed by cytotoxicity screening in HeLa or MCF-7 cells .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

Key issues include nitro group reduction side reactions and column chromatography bottlenecks. Mitigate via: - Flow chemistry : Continuous nitration in microreactors improves yield and safety .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.